molecular formula C13H14F3NO B7787466 (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one

Cat. No.: B7787466
M. Wt: 257.25 g/mol
InChI Key: YAXJIMUPTRNSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a dimethylamino group, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)chalcone.

    Amination: The intermediate is then subjected to amination using dimethylamine under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • (E)-3-(dimethylamino)-1-phenyl-2-buten-1-one
  • (E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-buten-1-one
  • (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-penten-1-one

Comparison:

    Structural Differences: The position of the trifluoromethyl group and the length of the carbon chain can significantly affect the compound’s physical and chemical properties.

    Unique Features: The presence of the trifluoromethyl group in (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJIMUPTRNSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 20.0 g of 3-trifluoromethylacetophenone and 20 ml of N,N-dimethylacetamide dimethyl acetal was stirred and heated at reflux for 3 hours. The mixture was evaporated in vacuo to give a red solid. The solid was triturated with n-hexane and filtered. The solid was washed with n-hexane and dried to give 18.0 g of 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one as red crystals, mp 71°-73° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.